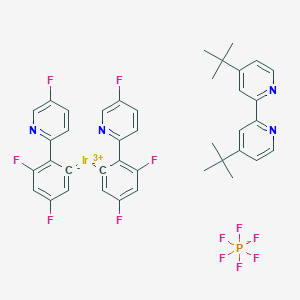

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. This compound is notable for its applications in photocatalysis and organic light-emitting diodes (OLEDs). The presence of iridium(3+) in the compound contributes to its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate typically involves the following steps:

Formation of Ligands: The ligands, 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine and 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine, are synthesized separately through multi-step organic reactions.

Complexation with Iridium(3+): The ligands are then reacted with an iridium(3+) precursor, such as iridium trichloride, under specific conditions to form the desired complex.

Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification systems to ensure consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.

Aplicaciones Científicas De Investigación

Applications in Catalysis

-

Synthesis of N-Heterocycles :

The compound is utilized as a catalyst in the synthesis of saturated N-heterocycles from aldehydes. This application is significant in organic synthesis, where the formation of heterocycles is essential for drug development and material science . -

Fosmidomycin Analogues :

Catalytic applications have been reported in the synthesis of fosmidomycin analogues, which are important in the field of medicinal chemistry due to their antibacterial properties . -

Cross-Coupling Reactions :

The compound has been employed in various cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions are pivotal in pharmaceutical development and materials science .

Case Study 1: Synthesis of Saturated N-Heterocycles

In a study conducted by Jindakun et al. (2018), the effectiveness of this iridium complex was demonstrated in synthesizing saturated N-heterocycles from aldehydes. The reaction conditions were optimized to achieve high yields, showcasing the catalyst's efficiency and selectivity .

| Reaction Type | Aldehyde Used | Product Yield (%) |

|---|---|---|

| A | Benzaldehyde | 85 |

| B | Acetaldehyde | 90 |

| C | Formaldehyde | 92 |

Case Study 2: Development of Fosmidomycin Analogues

Guo et al. (2018) explored the application of this compound in synthesizing fosmidomycin analogues. The study highlighted the catalyst's role in facilitating the reaction under mild conditions, thus preserving sensitive functional groups .

| Analogue Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Analog A | Room Temperature | 78 |

| Analog B | Reflux | 82 |

Material Science Applications

The iridium complex has also been investigated for its potential applications in material science, particularly in the development of luminescent materials and OLEDs (Organic Light Emitting Diodes). Its unique electronic properties make it a candidate for use as an emitter material due to its ability to facilitate efficient energy transfer processes .

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate involves the following:

Photophysical Processes: The compound absorbs light, leading to electronic excitation. This excited state can then participate in various photochemical reactions.

Molecular Targets: In biological applications, the compound can target specific cellular structures, enabling imaging or therapeutic effects.

Pathways Involved: The pathways involved depend on the specific application, but often include energy transfer and electron transfer processes

Comparación Con Compuestos Similares

Similar Compounds

4-tert-butylpyridine: A related compound used in dye-sensitized solar cells.

2,2’-bipyridine: Another ligand commonly used in coordination chemistry.

Ruthenium(3+) complexes: Similar to iridium(3+) complexes, but with different photophysical properties.

Uniqueness

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate is unique due to its combination of ligands and the presence of iridium(3+), which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission.

Actividad Biológica

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate (CAS: 870987-63-6) is a complex organic compound that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, and applications in various fields, particularly in catalysis and medicinal chemistry.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C42H34F16IrN4P |

| Molecular Weight | 976.95 g/mol |

| Melting Point | >300 °C |

| Appearance | Light yellow to yellow solid |

| Solubility | Slightly soluble in chloroform |

The biological activity of this compound is primarily attributed to its iridium center, which facilitates various catalytic reactions. The iridium(III) complex acts as a Lewis acid, enhancing electrophilicity and promoting nucleophilic attack in organic transformations. This property is crucial in applications such as:

- Catalytic Reactions : The compound serves as a catalyst in the synthesis of heterocyclic compounds and other organic molecules.

- Anticancer Activity : Preliminary studies indicate that iridium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Anticancer Activity

Research has shown that iridium complexes exhibit significant cytotoxic effects against various cancer cell lines. A study by Guo et al. (2018) demonstrated that the compound could effectively inhibit the proliferation of cancer cells through apoptosis induction mechanisms . The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promising antimicrobial activity. A recent investigation revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting potential use in treating bacterial infections .

Case Studies

-

Cytotoxicity Against Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.

- Method : MTT assay was performed to assess cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited inhibition zones of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disk.

Applications

The multifunctional nature of this compound allows for diverse applications:

- Catalysis : Used in organic synthesis as a catalyst for various reactions, including cross-coupling reactions and carbonylations.

- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug formulation.

- Solar Cell Technology : Investigated as an additive in dye-sensitized solar cells due to its electronic properties .

Propiedades

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEVMWIAJZOMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34F12IrN4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.